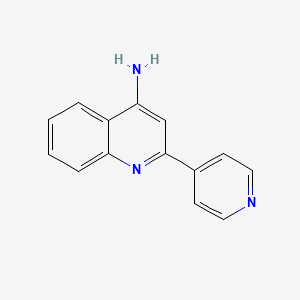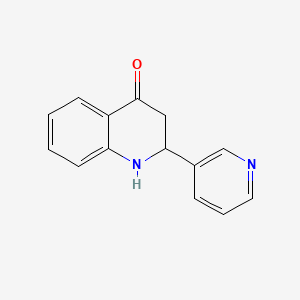
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid typically involves the following steps :
Synthesis of 2-butyl-4-methyl-1-oxo-5-pyrimidineacetic acid: This is achieved through a series of chemical reactions involving the appropriate starting materials.
Reaction with methyl ketone and choline chloride: Under suitable reaction conditions, these reagents react to produce this compound.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques and equipment.
Analyse Des Réactions Chimiques
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid undergoes various chemical reactions, including :
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-butyl-1,6-dihydro-4-methyl-6-oxo-5-Pyrimidineacetic acid can be compared with other similar compounds, such as :
2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl-N,N-dimethylacetamide: Known for its use as an impurity in the synthesis of certain drugs.
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-5-pyrimidineacetamide: Another related compound with similar structural features.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O3/c1-3-4-5-9-12-7(2)8(6-10(14)15)11(16)13-9/h3-6H2,1-2H3,(H,14,15)(H,12,13,16) |
Clé InChI |
RSZXNWVCAXONHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(C(=O)N1)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)



